1-Benzyl-4-(3-iodopropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodopropyl group attached to the fourth carbon of the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(3-iodopropyl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-benzylpiperidine with 1-iodopropane under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylpiperidine and 1-iodopropane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 1-benzylpiperidine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. Subsequently, 1-iodopropane is added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Analyse Chemischer Reaktionen
1-Benzyl-4-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding 1-benzyl-4-propylpiperidine. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(3-iodopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. The presence of both benzyl and iodopropyl groups allows for further functionalization and diversification of the molecule.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3-iodopropyl)piperidine depends on its specific application. In the context of cholinesterase inhibition, the compound interacts with the active site of the enzyme acetylcholinesterase. The benzyl group binds to the catalytic site, while the piperidine ring interacts with the peripheral anionic site, leading to the inhibition of the enzyme’s activity . This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(3-iodopropyl)piperidine can be compared with other piperidine derivatives:
1-Benzyl-4-propylpiperidine: This compound lacks the iodine atom and is less reactive in nucleophilic substitution reactions.
1-Benzyl-4-(3-chloropropyl)piperidine: The chlorine atom is less reactive than iodine, making this compound less suitable for certain substitution reactions.
1-Benzyl-4-(3-bromopropyl)piperidine: The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability.
The uniqueness of this compound lies in the high reactivity of the iodopropyl group, which allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C15H22IN |
---|---|
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
1-benzyl-4-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI-Schlüssel |
KPDYCPHOVUESGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCCI)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.